

# Roluperidone Phase 3 Trial: An Analysis of Primary Endpoint Failure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Roluperidone	
Cat. No.:	B1679516	Get Quote

# **Technical Support Center & Troubleshooting Guide**

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the **Roluperidone** Phase 3 clinical trial and the reasons for its failure to meet its primary endpoint.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason the **Roluperidone** Phase 3 trial failed to meet its primary endpoint?

The Phase 3 trial for **Roluperidone** did not achieve statistical significance for its primary endpoint, which was the reduction of negative symptoms in schizophrenia as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][2] The primary reason cited for this failure was a larger than expected placebo effect, particularly at the 12-week mark.[2] While the 64 mg dose showed a trend towards improvement, it did not reach statistical significance ( $p \le 0.064$ ).[1]

Q2: What were the specific primary and key secondary endpoints of the trial?

 Primary Endpoint: Reduction in the PANSS Marder Negative Symptoms Factor Score (NSFS).[1]



Key Secondary Endpoint: Improvement in the Personal and Social Performance Scale (PSP)
Total Score.[1]

Q3: How did the different doses of **Roluperidone** perform against the placebo?

Neither the 32 mg nor the 64 mg dose of **Roluperidone** demonstrated a statistically significant difference from the placebo on the primary endpoint at week 12.[1] For the key secondary endpoint, the 64 mg dose showed a nominal statistically significant improvement, while the 32 mg dose did not.[1][3]

Q4: Was the trial design appropriate for assessing the efficacy of **Roluperidone**?

The trial was designed as a randomized, double-blind, placebo-controlled study, which is the gold standard for assessing drug efficacy.[3] However, a key design feature was the administration of **Roluperidone** as a monotherapy, meaning patients were withdrawn from their existing antipsychotic medications.[3][4] The U.S. Food and Drug Administration (FDA) later noted the lack of data on the concurrent use of **Roluperidone** with other antipsychotics as a deficiency in the overall data package.[5][6]

Q5: What is the mechanism of action for **Roluperidone**?

**Roluperidone** has a unique mechanism of action that does not primarily target dopamine receptors, unlike typical antipsychotics.[7] It functions as an antagonist for:

- Serotonin 5-HT2A receptors
- Sigma-2 (σ<sub>2</sub>) receptors
- Alpha-1A (α<sub>1a</sub>) adrenergic receptors[7][8]

This combination of receptor blockade is believed to modulate brain functions related to mood, cognition, sleep, and anxiety.[7][8]

## **Quantitative Data Summary**

Table 1: Phase 3 Trial Primary and Key Secondary Endpoint Results (12-Week, Intent-to-Treat Population)



Endpoint	Roluperidone 32 mg (p- value)	Roluperidone 64 mg (p- value)
Primary: NSFS Change from Baseline	p ≤0.259	p ≤0.064
Key Secondary: PSP Total Score Change	p ≤0.542	p ≤0.021 (nominal)

Data sourced from Minerva Neurosciences press releases.[1]

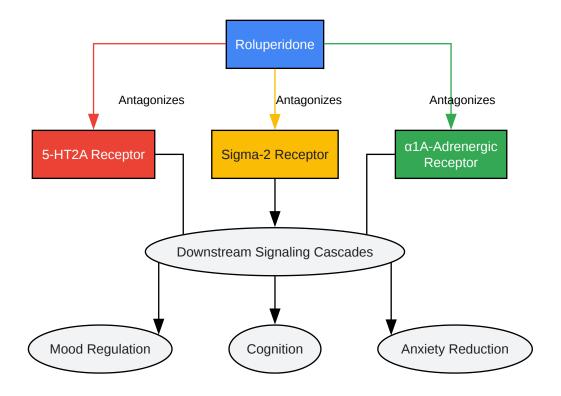
# **Experimental Protocols**

Phase 3 Trial Methodology (MIN-101C07)

- Study Design: A 12-week, multi-national, randomized, double-blind, placebo-controlled trial. [3]
- Patient Population: 515 patients diagnosed with schizophrenia experiencing moderate to severe negative symptoms.[1][3] Patients were required to have stable positive symptoms.[5]
- Randomization: Patients were randomized in a 1:1:1 ratio to receive either Roluperidone 32 mg/day, Roluperidone 64 mg/day, or a placebo.[3]
- Treatment: Roluperidone was administered as a monotherapy. Patients discontinued their previous antipsychotic medications prior to randomization.[3][4]
- Primary Outcome Measure: The change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS) at week 12.[9]
- Key Secondary Outcome Measure: The change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[9]

### **Visualizations**

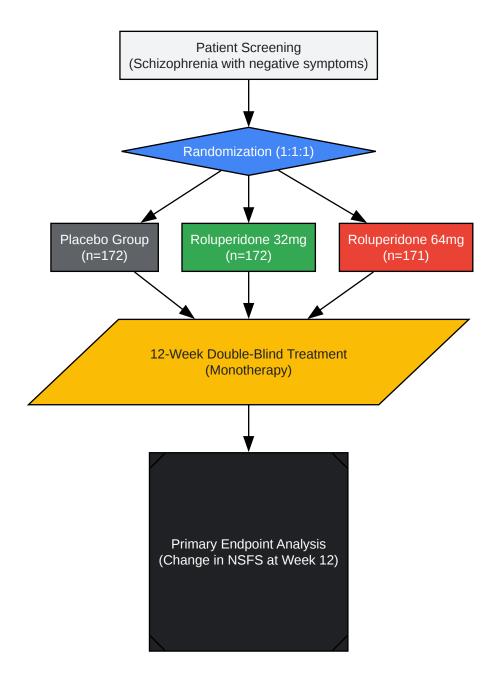




Click to download full resolution via product page

Caption: Roluperidone's antagonistic effects on key receptors.





Click to download full resolution via product page

Caption: Phase 3 clinical trial workflow for **Roluperidone**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Minerva Neurosciences Announces Results From Phase 3 Trial of Roluperidone (MIN-101) for Treatment of Negative Symptoms in Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 2. Minerva Neurosciences' roluperidone fails in Phase III study [clinicaltrialsarena.com]
- 3. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Another setback for Minerva's schizophrenia treatment roluperidone Clinical Trials Arena [clinicaltrialsarena.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. minervaneurosciences.com [minervaneurosciences.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Roluperidone Phase 3 Trial: An Analysis of Primary Endpoint Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#why-did-the-roluperidone-phase-3-trial-fail-its-primary-endpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com